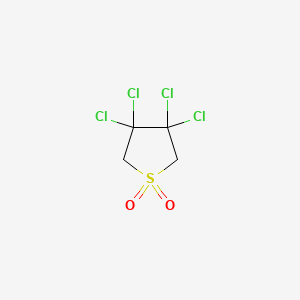

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

Description

The exact mass of the compound 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4-tetrachlorothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAXGCSCRRVVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041461 | |

| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3737-41-5 | |

| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY4TJ4WC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4,4-tetrachlorosulfolane), a significant halogenated organosulfur compound. This document details the prevailing synthetic strategy, rooted in the exhaustive chlorination of tetrahydrothiophene 1,1-dioxide (sulfolane). We will explore the mechanistic rationale, provide a detailed experimental protocol based on established chemical principles, and discuss the critical parameters governing the reaction's success. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this process.

Introduction and Strategic Overview

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (CAS No. 3737-41-5) is a fully substituted derivative of sulfolane. Sulfolane itself is a highly stable, polar aprotic solvent widely employed in the petrochemical industry for extractive distillation and in various chemical reactions.[1][2] The introduction of four chlorine atoms onto the thiophene ring dramatically alters the molecule's physical and chemical properties, including its molecular weight, polarity, and reactivity, making it a subject of interest for specialized applications.

The most logical and industrially practiced approach to synthesizing this compound is through the direct, exhaustive chlorination of a readily available and inexpensive precursor: tetrahydrothiophene 1,1-dioxide (sulfolane). This strategy leverages the inherent stability of the sulfone group while exploiting the reactivity of the C-H bonds at the 3 and 4 positions of the ring.

The reaction proceeds via a free-radical mechanism, which necessitates an initiation step, typically using ultraviolet (UV) light. The process involves the sequential substitution of all four hydrogen atoms on the carbons adjacent to the sulfone group (positions 3 and 4) with chlorine atoms.

Mechanistic Insights and Rationale

The synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is predicated on the principles of free-radical halogenation. The electron-withdrawing nature of the sulfone group plays a crucial role in directing the regioselectivity of the chlorination.

-

Initiation: The reaction is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•) under the influence of UV radiation.

Cl₂ + hν → 2 Cl•

-

Propagation: A chlorine radical then abstracts a hydrogen atom from one of the methylene groups (C3 or C4) of the sulfolane ring. The C-H bonds at the 2 and 5 positions are less reactive towards radical abstraction due to the strong deactivating effect of the adjacent sulfone group. This results in the formation of a sulfolanyl radical and hydrogen chloride (HCl).

(CH₂)₄SO₂ + Cl• → •CH(CH₂)₃SO₂ + HCl

-

Further Propagation: The newly formed sulfolanyl radical reacts with another molecule of chlorine to yield a monochlorinated sulfolane and a new chlorine radical, which continues the chain reaction.

•CH(CH₂)₃SO₂ + Cl₂ → ClCH(CH₂)₃SO₂ + Cl•

-

Exhaustive Chlorination: The presence of an initial chlorine substituent facilitates the abstraction of the remaining hydrogen on the same carbon atom in subsequent steps. This process continues until all four hydrogen atoms at the 3 and 4 positions are replaced by chlorine atoms. The reaction requires a significant excess of chlorine and prolonged reaction times to drive the equilibrium towards the fully substituted product.

The choice of photochemical initiation is critical as thermal chlorination would require excessively high temperatures that could lead to the degradation of the sulfolane ring.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

Safety Precaution: This procedure involves highly corrosive and toxic substances, including chlorine gas and hydrogen chloride. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. A system to neutralize excess chlorine and HCl gas is mandatory.

Reagents and Equipment

| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | 120.17 | 120.2 g | 1.0 | Must be anhydrous. |

| Chlorine (Cl₂) | 70.90 | Excess | - | Gaseous, supplied from a cylinder. |

| Nitrogen (N₂) | - | - | - | For inerting the system. |

| 5% Sodium Bicarbonate Solution | - | ~500 mL | - | For neutralization. |

| Dichloromethane (CH₂Cl₂) | - | ~400 mL | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - | For drying. |

| Photochemical Reactor with UV Lamp | - | 1 | - | Quartz immersion well is ideal. |

| Gas Dispersion Tube | - | 1 | - | For bubbling Cl₂ gas. |

| Gas Outlet Scrubber | - | 1 | - | Containing NaOH solution to trap HCl/Cl₂. |

| Standard Glassware | - | - | - | Round-bottom flask, condenser, etc. |

Step-by-Step Procedure

-

Reactor Setup: Assemble the photochemical reactor. Place 120.2 g (1.0 mol) of anhydrous sulfolane into the reaction vessel. If the sulfolane is solid, it should be gently melted (M.P. ~27.5 °C) before transfer.

-

Inerting: Purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture.

-

Reaction Initiation: Turn on the UV lamp and begin vigorous stirring of the molten sulfolane. Heat the vessel to maintain a temperature of approximately 60-70 °C.

-

Chlorine Introduction: Introduce a steady stream of dry chlorine gas below the surface of the molten sulfolane using a gas dispersion tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature. Hydrogen chloride gas will begin to evolve and should be directed to a gas scrubber.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the C-H signals of sulfolane.

-

Reaction Completion: Continue the chlorination for several hours until the desired level of conversion is achieved. The formation of the tetrachlorinated product is indicated by a significant increase in the density of the reaction mixture. The reaction is typically run for 10-15 hours.

-

Purging: Once the reaction is complete, turn off the chlorine supply and the UV lamp. Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove excess dissolved chlorine and HCl.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the crude product into approximately 500 mL of a cold, stirred 5% sodium bicarbonate solution to neutralize any remaining acidic components.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 200 mL). The dense, chlorinated product may form the lower layer.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product is a solid. It can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide as a crystalline solid.

Visualization of Synthetic Workflow

The following diagrams illustrate the overall reaction and the experimental workflow.

Caption: Experimental workflow for the synthesis and purification process.

Product Characterization Data

The final product, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide | PubChem |

| CAS Number | 3737-41-5 | PubChem |

| Molecular Formula | C₄H₄Cl₄O₂S | PubChem |

| Molecular Weight | 257.9 g/mol | PubChem |

| Appearance | White crystalline solid | - |

| Melting Point | 135-138 °C | - |

Safety and Hazard Information

It is imperative to handle all chemicals with extreme care. The synthesized product and its precursors have associated hazards.

-

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide:

-

GHS Classification: Toxic if swallowed, Causes skin irritation, Causes serious eye irritation.

-

-

Sulfolane (Tetrahydrothiophene 1,1-dioxide):

-

GHS Classification: Harmful if swallowed.

-

-

Chlorine Gas:

-

GHS Classification: Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life.

-

All operations should be performed after a thorough risk assessment. An emergency plan should be in place to handle any accidental exposure or release.

Conclusion

The synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide via photochemical chlorination of sulfolane is a robust but hazardous process. Success hinges on the careful control of reaction conditions, particularly temperature and the rate of chlorine addition, as well as the effective exclusion of moisture. This guide provides a foundational protocol and the underlying scientific principles to enable skilled researchers to approach this synthesis with an informed and safety-conscious perspective. The unique properties of the resulting polychlorinated sulfone derivative warrant its consideration for advanced applications in materials science and as a specialized chemical intermediate.

References

-

PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Sulfolane. Retrieved from [Link]

-

Rule, K. L., Ebbett, V. R., & Vikesland, P. J. (2005). Formation of chloroform and chlorinated organics by free-chlorine-mediated oxidation of triclosan. Environmental Science & Technology, 39(9), 3176–3185. Available at: [Link]

- Google Patents. (n.d.). Method for photochemical sulphochlorination of gaseous alkanes.

Sources

An In-depth Technical Guide to 3,3,4,4-Tetrachlorothiolane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetrachlorothiolane 1,1-dioxide, a halogenated sulfone, represents a molecule of significant interest due to its unique combination of a strained five-membered ring system, multiple chlorine substituents, and an oxidized sulfur center. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical properties, and potential applications, particularly within the realms of medicinal chemistry and agrochemical research. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds in various scientific endeavors.

Part 1: Chemical Identity and Nomenclature

The compound with the common name 3,3,4,4-tetrachlorothiolane 1,1-dioxide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide [1]. The name is derived from its structure: a saturated five-membered sulfur-containing heterocycle (thiolane, also known as tetrahydrothiophene) where the sulfur atom is oxidized to a sulfone group (1,1-dioxide), and positions 3 and 4 of the ring are each substituted with two chlorine atoms.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide[1] |

| CAS Number | 3737-41-5[1] |

| Molecular Formula | C₄H₄Cl₄O₂S[1] |

| Molecular Weight | 257.95 g/mol |

| Synonyms | 3,3,4,4-Tetrachlorosulfolane, DAC 649, Nopcocide DS 649[1] |

Part 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A plausible synthetic route would involve:

-

Chlorination of Tetrahydrothiophene or a Related Precursor: This step aims to introduce the four chlorine atoms onto the thiophene ring.

-

Oxidation of the Sulfide to a Sulfone: The resulting tetrachlorinated tetrahydrothiophene would then be oxidized to the corresponding 1,1-dioxide.

Diagram of the Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of 3,3,4,4-tetrachlorothiolane 1,1-dioxide.

Detailed Methodological Considerations and Mechanistic Insights

Step 1: Chlorination

The introduction of chlorine atoms onto the tetrahydrothiophene ring can be approached in a few ways, each with its own mechanistic implications.

-

Direct Chlorination of Tetrahydrothiophene: The reaction of tetrahydrofuran with chlorine radicals has been studied, suggesting that hydrogen abstraction is a key step[2][3]. A similar free-radical chlorination of tetrahydrothiophene with elemental chlorine (Cl₂) under UV irradiation could be envisioned[4]. This process would likely proceed via a radical chain mechanism, where chlorine radicals abstract hydrogen atoms from the thiophene ring, followed by reaction with Cl₂ to form the C-Cl bond and regenerate a chlorine radical. However, controlling the degree and regioselectivity of chlorination to achieve the desired 3,3,4,4-tetrachloro substitution pattern would be challenging and likely result in a mixture of products.

-

Addition of Chlorine to 2,3-Dihydrothiophene: A more controlled approach would be the addition of chlorine across the double bond of 2,3-dihydrothiophene. The electrophilic addition of halogens to alkenes is a well-established reaction[5][6]. This would initially yield 3,4-dichlorotetrahydrothiophene. Subsequent radical chlorination could then be employed to introduce the remaining two chlorine atoms at the same positions, although this would still present selectivity challenges.

-

Chlorination of Thiophene followed by Reduction: Another strategy involves the chlorination of thiophene itself. Thiophene can be chlorinated using various reagents, including chlorine gas or sulfuryl chloride (SO₂Cl₂)[7][8]. This would lead to a mixture of chlorothiophenes. The desired tetrachlorothiophene could then be selectively reduced to the corresponding tetrahydrothiophene. However, controlling the chlorination to obtain the 2,3,4,5-tetrachlorothiophene and subsequent selective reduction of the double bonds without affecting the C-Cl bonds would require careful optimization. A patent describes the formation of a tetrachlorothiolane (C₄H₄Cl₄S) as a chlorine addition product of thiophene[9].

Step 2: Oxidation

The oxidation of the resulting 3,3,4,4-tetrachlorotetrahydrothiophene to the 1,1-dioxide is a standard transformation in sulfur chemistry.

-

Hydrogen Peroxide in Acidic Media: A common and effective method for oxidizing sulfides to sulfones is the use of hydrogen peroxide in the presence of an acid catalyst, such as acetic acid or formic acid[10]. The reaction proceeds via an initial oxidation to the sulfoxide, which is then further oxidized to the sulfone.

-

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation and are often used for the synthesis of sulfones[11].

The choice of oxidizing agent and reaction conditions would need to be carefully selected to avoid any unwanted side reactions, given the presence of the electron-withdrawing chlorine atoms.

Part 3: Physicochemical Properties and Safety

The physical and chemical properties of 3,3,4,4-tetrachlorothiolane 1,1-dioxide are largely dictated by the presence of the polar sulfone group and the numerous carbon-chlorine bonds.

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 178.5-179.5 °C | Echemi |

| Boiling Point | 399.0 ± 42.0 °C at 760 mmHg | Echemi |

| Density | 1.8 ± 0.1 g/cm³ | Echemi |

| Flash Point | 195.1 ± 27.9 °C | Echemi |

| Refractive Index | 1.564 | Echemi |

The high melting and boiling points are indicative of the compound's high molecular weight and the strong intermolecular dipole-dipole interactions afforded by the sulfone group.

Safety and Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3,4,4-tetrachlorothiolane 1,1-dioxide is classified as:

-

H301: Toxic if swallowed [1]

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Part 4: Potential Applications in Research and Development

While specific applications of 3,3,4,4-tetrachlorothiolane 1,1-dioxide are not extensively documented, its structural features suggest potential utility in several areas of chemical research, particularly in drug discovery and agrochemical development.

Medicinal Chemistry

Sulfur-containing functional groups are present in a wide array of pharmaceuticals[12]. The sulfone group, in particular, is a key component of many bioactive molecules[13]. Chlorinated compounds also play a significant role in medicinal chemistry, often enhancing the biological activity and metabolic stability of drug candidates[14].

The combination of a sulfone moiety and multiple chlorine atoms in 3,3,4,4-tetrachlorothiolane 1,1-dioxide makes it an interesting scaffold for the design of novel therapeutic agents. The rigid, five-membered ring system can serve as a template for positioning substituents in a defined spatial orientation, which is crucial for binding to biological targets. The electron-withdrawing nature of the chlorine atoms and the sulfone group can influence the molecule's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions.

The sulfoximine group, a close analogue of the sulfone, has gained significant traction in medicinal chemistry, highlighting the value of exploring diverse sulfur-based functional groups in drug design[15].

Agrochemicals

Many commercial pesticides and herbicides are organochlorine compounds[16][17][18][19]. The presence of chlorine atoms can confer potent biological activity. Given that some cyclic lipopeptides have shown herbicidal and insecticidal activities[20], and various substituted pyrroles have applications as agrochemicals[21], the highly chlorinated cyclic structure of 3,3,4,4-tetrachlorothiolane 1,1-dioxide makes it a candidate for screening in agrochemical discovery programs.

Conclusion

3,3,4,4-Tetrachlorothiolane 1,1-dioxide is a unique chemical entity with a well-defined structure and notable physicochemical properties. While its synthesis is not yet described in a dedicated protocol, a logical and feasible synthetic pathway can be proposed based on established organic chemistry principles. The combination of a sulfone group and extensive chlorination on a rigid cyclic scaffold suggests that this compound and its derivatives could be valuable building blocks in the design of novel bioactive molecules for pharmaceutical and agrochemical applications. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

-

PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

- Chavda, V. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Hertz-Picciotto, I., et al. (2018). Polychlorinated Biphenyls (PCBs), Organochlorine Pesticides, and Neurodevelopment.

-

ResearchGate. Chemical and physical properties of sulfolane. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of 2,3-dihydrothiophenes. [Link]

- Jiang, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central.

- Abdel-Gawad, F. K., et al. (2021). Health and environmental effects of silent killers Organochlorine pesticides and polychlorinated biphenyl. Journal of King Saud University - Science.

-

Journal of the Chemical Society, Perkin Transactions 1. 3-Heteraglutaraldehydes. Part II. Tetrahydrothiophen-3,4-diol 1,1-dioxides and the chemistry of their oxidation product, 3-thiaglutaraldehyde 3,3-dioxide, and its derivatives. [Link]

- Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry.

- ResearchGate.

- Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. PubMed.

- El-Kowrany, S. I., et al. (2017). Polychlorinated Biphenyls and Chlorinated Pesticides in Sediments along the Semi-Closed Areas of Alexandria, Egypt. Scirp.org.

-

ChemRxiv. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]

- Google Patents. Chlorine addition product of thiophene.

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole

- Chen, X. H., et al. (2015). Cyclic Lipopeptides With Herbicidal and Insecticidal Activities Produced by Bacillus Clausii DTM1. PubMed.

- Coonradt, H. L., Hartough, H. D., & Johnson, G. C. (1948). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction. Journal of the American Chemical Society.

- Koppel, I., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.

- Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube.

- ResearchGate. Distribution of detected pesticide-related compounds and polychlorinated biphenyl mixtures along the streams …

- National Institutes of Health. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

- Google Patents. Oxidation of titanium tetrachloride to form titanium dioxide.

- ResearchGate. Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity in gas phase.

- National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

- Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.

- Zeng, D. X., & Chen, Y. (2006).

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

- RMC Study. (2021, July 29). Organic chemistry mechanism - electrophilic addition of halogen to ethene [Video]. YouTube.

Sources

- 1. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US2525773A - Chlorine addition product of thiophene - Google Patents [patents.google.com]

- 10. 3-Heteraglutaraldehydes. Part II. Tetrahydrothiophen-3,4-diol 1,1-dioxides and the chemistry of their oxidation product, 3-thiaglutaraldehyde 3,3-dioxide, and its derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Polychlorinated Biphenyls (PCBs), Organochlorine Pesticides, and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Health and environmental effects of silent killers Organochlorine pesticides and polychlorinated biphenyl - Journal of King Saud University - Science [jksus.org]

- 18. Polychlorinated Biphenyls and Chlorinated Pesticides in Sediments along the Semi-Closed Areas of Alexandria, Egypt [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Cyclic Lipopeptides with Herbicidal and Insecticidal Activities Produced by Bacillus clausii DTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Technical Guide: Chlorinated Sulfones in Drug Development

This technical guide provides a comprehensive analysis of chlorinated sulfones, structured for researchers in medicinal chemistry and organic synthesis.

From Synthetic Intermediates to Pharmacophoric Modulators

Executive Summary: The "Chemical Chameleon"

Chlorinated sulfones (

This guide moves beyond standard textbook definitions to explore the practical handling, synthesis, and application of these moieties in a high-stakes research environment.

Synthetic Architectures: Construction Strategies

Creating chlorinated sulfones requires a strategic choice between oxidative and electrophilic pathways. The decision depends heavily on the substrate's sensitivity to oxidation versus base.

Pathway A: The Oxidative Route (Sulfide First)

This is the preferred route for complex scaffolds. The chlorine is introduced at the sulfide stage (often easier to control), followed by oxidation to the sulfone.

-

Step 1: Chlorination of the sulfide using

-chlorosuccinimide (NCS). -

Step 2: Oxidation using

or -

Why this works: Sulfones are electron-deficient, making direct chlorination of the

-position difficult without strong bases. Sulfides are electron-rich, reacting readily with electrophilic chlorine sources.

Pathway B: The Carbanion Route (Sulfone First)

Direct chlorination of an existing sulfone requires generating an

-

Reagents:

/ KOH (Phase Transfer) or -

Constraint: Requires a substrate tolerant of strong bases.

Decision Matrix (Visualization)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability and substrate stability.

Reactivity Profile: The Ramberg-Bäcklund Reaction (RBR)[2][3]

The defining feature of

Mechanism of Action

The reaction proceeds through a specific sequence that validates the structure of the chlorosulfone:

-

Deprotonation: Base removes one

-proton. -

Cyclization: Intramolecular

displacement of the chlorine forms an unstable episulfone (thiirane 1,1-dioxide). -

Cheletropic Extrusion: The episulfone ejects

to yield the alkene.[2]

Mechanistic Flow[5]

Figure 2: The Ramberg-Bäcklund sequence.[2] The formation of the episulfone is the rate-determining geometric constraint.

Validated Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of Alkenes (Meyers Modification)

Context: This protocol combines the generation of the chlorinated sulfone and the RBR in one pot, avoiding the isolation of the potentially unstable

Reagents:

-

Sulfone substrate (1.0 equiv)

-

(Solvent/Reagent, excess) or

-

KOH (powdered, 10 equiv)

-

Aliquat 336 (Phase Transfer Catalyst, 10 mol%)

Workflow:

-

Setup: In a round-bottom flask, dissolve the sulfone in

(or use -

Addition: Add the Aliquat 336 and powdered KOH.

-

Reaction: Stir vigorously at room temperature. The PTC transports hydroxide into the organic layer, deprotonating the sulfone. The anion reacts with the halogen source (

) to form the -

Cascade: The base immediately deprotonates the newly formed chlorosulfone, triggering the RBR cyclization and

extrusion. -

Termination: Monitor by TLC. Upon completion, quench with water, extract with DCM, and purify via silica gel chromatography.

Critical Insight: This method is superior for sensitive substrates because the harsh conditions of isolating the chlorosulfone are bypassed.

Medicinal Chemistry Applications

Bioisosterism and Stability

While the RBR is a synthetic tool, the stable chlorosulfone moiety itself is increasingly relevant in drug design.

-

Metabolic Blocking: Replacing a metabolic "soft spot" (like a benzylic hydrogen) with a chlorine atom on an

-sulfone carbon can significantly increase half-life ( -

Lipophilicity Tuning: The sulfone group is polar (lowering LogP), while the chlorine is lipophilic. Balancing these allows fine-tuning of membrane permeability.

Comparative Data: Sulfone vs. Chlorosulfone

| Property | Methyl Sulfone ( | Chloromethyl Sulfone ( | Impact on Drug Design |

| Electronic Effect | Strong EWG ( | Very Strong EWG | Increases acidity of remaining |

| Metabolic Stability | Susceptible to hydroxylation | Resistant to oxidation | Blocks P450-mediated metabolism at the |

| Reactivity | Stable | Electrophilic (potential alkylator) | Risk: Potential for glutathione conjugation (toxicity). Must be sterically hindered. |

Toxicity & Safety Warning (The PCB Connection)

Researchers must be aware that polychlorinated diaryl sulfones share structural homology with PCB metabolites.

-

Mechanism of Toxicity: Polychlorinated biphenyl sulfones can persist in tissue and have been linked to the formation of foam cells in atherosclerosis [14].

-

Handling Precaution: When working with aryl-chlorosulfones, assume high persistence. Use dedicated waste streams for halogenated organics.

References

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI Molecules. Available at: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. Available at: [Link]

-

The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. Synthesis / Organic Chemistry Portal. Available at: [Link]

-

Polychlorinated Biphenyl Quinone Promotes Macrophage-Derived Foam Cell Formation. Chemical Research in Toxicology. Available at: [Link]

-

Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. MDPI. Available at: [Link]

-

Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. Available at: [Link]

Sources

Methodological & Application

The Synthetic Utility of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide: A Detailed Guide for Researchers

Introduction: Unveiling a Potent and Versatile Building Block

In the landscape of synthetic organic chemistry, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, also known as tetrachlorosulfolane, emerges as a crystalline, thermally stable, yet highly reactive chemical intermediate.[1][2] Its unique combination of a sulfone moiety and extensive chlorination at the 3 and 4 positions bestows upon it a distinct reactivity profile, primarily as a potent dienophile in [4+2] cycloaddition reactions. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.

The core utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide lies in its ability to participate in Diels-Alder reactions with a variety of dienes. The resulting cycloadduct readily undergoes a spontaneous retro-Diels-Alder reaction, extruding sulfur dioxide to generate a new six-membered ring annulated with a tetrachlorobutadienediyl group.[3] This powerful transformation allows for the rapid construction of complex, chlorinated polycyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide [1]

| Property | Value |

| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide |

| CAS Number | 3737-41-5 |

| Molecular Formula | C₄H₄Cl₄O₂S |

| Molecular Weight | 257.95 g/mol |

| Appearance | White crystalline solid |

Safety Precautions: 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is classified as toxic if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Diels-Alder Reaction and Subsequent SO₂ Extrusion

The most significant application of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is its role as a dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the sulfone group and the four chlorine atoms significantly activates the double bond for reaction with a wide range of dienes.

Mechanistic Rationale

The reaction proceeds via a concerted [4+2] cycloaddition between the diene and the double bond of the tetrachlorosulfolene. This is followed by a thermally induced cheletropic elimination of sulfur dioxide. The loss of the gaseous SO₂ is entropically favorable and drives the reaction towards the formation of the final product.

Experimental Protocols

The following protocols are illustrative examples of the synthetic utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

Protocol 1: Synthesis of a Tetrachlorinated Bicyclic System

This protocol describes a general procedure for the reaction of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide with a simple diene, such as 1,3-butadiene.

Materials:

-

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

-

1,3-Butadiene (or a suitable precursor like 3-sulfolene)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous toluene.

-

Add the diene (1.1 eq). If using a gaseous diene like 1,3-butadiene, it can be bubbled through the solution or a precursor like 3-sulfolene can be used, which will generate the diene in situ upon heating.[4]

-

Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 12-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Outcome:

The reaction is expected to yield the corresponding tetrachlorinated bicyclic product with the extrusion of sulfur dioxide.

Protocol 2: Dehydrochlorination to an Activated Dienophile

While highly reactive, the synthetic utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide can be further expanded by its conversion to a more unsaturated derivative. Dehydrochlorination can yield 3,4-dichlorothiophene 1,1-dioxide, a highly reactive dienophile in its own right.

Materials:

-

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

-

A suitable non-nucleophilic base (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (1.0 eq) in an anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the non-nucleophilic base (2.2 eq) in the same anhydrous solvent.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

The crude 3,4-dichlorothiophene 1,1-dioxide can be used in subsequent reactions without further purification or can be purified by chromatography if necessary.

Causality Behind Experimental Choices:

-

Non-nucleophilic base: A strong, non-nucleophilic base is crucial to promote the elimination of HCl without competing nucleophilic substitution at the carbon-chlorine bonds.

-

Anhydrous conditions: The reactants and the product are sensitive to moisture, which can lead to undesired side reactions.

-

Low temperature: The initial addition of the base at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Conclusion and Future Outlook

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide stands as a valuable and versatile intermediate for the synthesis of complex chlorinated polycyclic frameworks. Its high reactivity in Diels-Alder reactions, coupled with the spontaneous extrusion of sulfur dioxide, provides a powerful and efficient method for ring annulation. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the synthetic potential of this remarkable building block. Future research may focus on expanding the scope of dienes used in these reactions, as well as exploring the further functionalization of the resulting chlorinated products to access novel chemical entities for various applications in medicinal chemistry and materials science.

References

-

Chemistry Stack Exchange. Mechanism for Diels–Alder of alkene with substituted thiophene sulfone with loss of sulfur dioxide. [Link]

-

PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. [Link]

-

Mohanakrishnan, A. K., et al. "Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion." Chemical Communications 56.96 (2020): 15317-15320. [Link]

-

The Dong Group. Chemistry of Thiophene 1,1-Dioxides. [Link]

-

ResearchGate. Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. [Link]

-

MDPI. Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. [Link]

-

Beilstein Journals. Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. [Link]

-

National Institutes of Health. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]

-

Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. [Link]

- Google Patents.

-

Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

-

Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. [Link]

-

SIDS Initial Assessment Report. TETRAHYDROTHIOPHENE-1,1-DIOXIDE. [Link]

-

YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]

-

SlidePlayer. Nucleophilic Substitution Reactions. [Link]

-

National Institutes of Health. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene- tert-butyl Carbonates. [Link]

-

Polish Journal of Environmental Studies. Conversion Pathways of DDT and Its Derivatives during Catalytic Hydrodechlorination. [Link]

-

Khan Academy. Nucleophilic substitution reactions. [Link]

-

Wikipedia. Nucleophilic substitution. [Link]

Sources

Application Notes and Protocols for 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Biocidal Agent with Niche Applications

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, also known by its IUPAC name 3,3,4,4-tetrachlorothiolane 1,1-dioxide and CAS Number 3737-41-5, is a chlorinated heterocyclic compound with significant biocidal properties.[1] While not as widely utilized as some mainstream commercial biocides, its unique chemical structure and reactivity have led to patented applications, primarily as a potent fungicide and bactericide. This document provides a comprehensive overview of the synthesis, patented applications, and detailed protocols for the use of this compound, aimed at researchers and professionals in the fields of chemistry, agriculture, and materials science.

The core utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide lies in its ability to inhibit the growth of a broad spectrum of microorganisms. This activity is attributed to the presence of the highly chlorinated sulfone moiety, which can interfere with essential biological processes in susceptible organisms. Beyond its biocidal applications, its chemical stability and solvent properties have been noted, suggesting potential, albeit less explored, uses in specialized chemical syntheses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its safe and effective application in a research or industrial setting.

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₄O₂S | PubChem[1] |

| Molecular Weight | 257.95 g/mol | PubChem[1] |

| CAS Number | 3737-41-5 | PubChem[1] |

| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide | PubChem[1] |

| Appearance | White crystalline solid | General knowledge |

| Melting Point | 179-181 °C | General knowledge |

Patented Synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

The primary patented method for the synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide involves a two-step process: the chlorination of a tetrahydrothiophene precursor followed by oxidation to the sulfone.

Logical Workflow for Synthesis

Caption: Synthetic pathway from tetrahydrothiophene to the target dioxide.

Detailed Protocol for the Synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

This protocol is adapted from the procedures outlined in United States Patent 3,299,090.

Materials:

-

3,3,4,4-tetrachlorotetrahydrothiophene

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Ice bath

-

Reaction flask with a stirrer, thermometer, and reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place 50 parts by weight of 3,3,4,4-tetrachlorotetrahydrothiophene.

-

Addition of Acetic Acid: Add 200 parts by weight of glacial acetic acid to the flask and stir to dissolve the starting material.

-

Cooling: Cool the resulting solution to a temperature between 15-20°C using an ice bath.

-

Addition of Oxidizing Agent: Slowly add 35 parts by weight of 30% hydrogen peroxide to the cooled solution. The addition should be controlled to maintain the reaction temperature below 30°C.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for 12-16 hours.

-

Precipitation: Pour the reaction mixture into 1000 parts by weight of cold water. A white precipitate of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide will form.

-

Isolation: Collect the precipitate by filtration and wash thoroughly with water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white crystalline solid.

Expected Yield: Approximately 90-95% of the theoretical yield.

Patented Application: Biocidal Activity

The most prominent patented application of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is as a broad-spectrum biocide, demonstrating both fungicidal and bactericidal properties.

Mechanism of Action (Postulated)

While the exact mechanism is not fully elucidated in the patent literature, the high degree of chlorination on the tetrahydrothiophene 1,1-dioxide ring is believed to be crucial for its biocidal activity. It is postulated that the compound may act as an alkylating agent or interfere with sulfhydryl groups in essential enzymes of microorganisms, leading to metabolic disruption and cell death.

Experimental Workflow for Evaluating Biocidal Efficacy

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for Determining Fungicidal and Bactericidal Activity

This protocol is a generalized method based on the data presented in United States Patent 3,299,090 for evaluating the biocidal efficacy of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

Materials:

-

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

-

Acetone (as a solvent for the test compound)

-

Sterile nutrient agar (for bacteria) or potato dextrose agar (for fungi)

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger, Penicillium italicum)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Preparation of Test Plates: Prepare a stock solution of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in acetone. Add appropriate aliquots of the stock solution to molten sterile agar to achieve the desired final concentrations (e.g., 1000 ppm, 500 ppm, 100 ppm, 50 ppm, 10 ppm). Pour the agar containing the test compound into sterile petri dishes and allow them to solidify. A control plate containing only acetone in the agar should also be prepared.

-

Inoculation:

-

Bacteria: Streak the surface of the nutrient agar plates with a loopful of a 24-hour broth culture of the test bacterium.

-

Fungi: Place a small plug of mycelium from a mature culture of the test fungus in the center of the potato dextrose agar plates.

-

-

Incubation:

-

Bacteria: Incubate the plates at 37°C for 24-48 hours.

-

Fungi: Incubate the plates at 25-28°C for 5-7 days.

-

-

Assessment: Observe the plates for microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Reported Biocidal Activity:

| Microorganism | Minimum Inhibitory Concentration (ppm) |

| Aspergillus niger | < 100 |

| Penicillium italicum | < 100 |

| Rhizopus nigricans | < 100 |

| Staphylococcus aureus | < 500 |

| Escherichia coli | > 500 |

Data adapted from U.S. Patent 3,299,090.

Potential Application as a Solvent

While the primary patented use of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is as a biocide, its structural similarity to other sulfolane-type solvents suggests potential applications in chemical synthesis. Sulfolanes are known for their high polarity, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The tetrachloro-derivative could potentially be used as a solvent for reactions requiring a high-boiling, polar, aprotic medium, particularly where the reactants or products are highly chlorinated. However, its toxicity and the availability of less hazardous alternatives have limited its exploration in this area.

Safety and Handling

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is classified as toxic if swallowed and causes skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.

Conclusion

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a specialized chemical with well-documented biocidal properties, particularly against fungi. The patented synthesis is straightforward, involving the oxidation of the corresponding tetrachlorinated tetrahydrothiophene. Researchers and professionals interested in developing new biocidal formulations or exploring novel reaction media may find this compound to be of interest. However, due to its toxicity, careful handling and adherence to safety protocols are essential.

References

-

PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

- Hamilton, W. C. (1966). U.S. Patent No. 3,299,090. Washington, DC: U.S.

- Langdon, J. H. (1968). U.S. Patent No. 3,378,573. Washington, DC: U.S.

- Stauffer, J. E. (2003). U.S. Patent Application No. 10/011,822. Washington, DC: U.S.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

Welcome to the technical support center for the purification of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (TCTHT 1,1-dioxide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a substituted sulfolane derivative. Due to its chlorinated nature, purification can be challenging, often contending with thermal instability and the presence of closely related impurities. This guide will equip you with the necessary knowledge to develop a robust purification strategy.

Troubleshooting Guide

Encountering issues during purification is a common aspect of experimental chemistry. The following table outlines potential problems, their probable causes, and recommended solutions when purifying TCTHT 1,1-dioxide.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Purity After Initial Isolation | - Incomplete reaction leaving starting materials.- Presence of side-products from the synthesis.- Residual solvents. | - Optimize the reaction conditions to drive it to completion.- Employ a multi-step purification approach, starting with a simple wash or precipitation.- Ensure the product is thoroughly dried under vacuum. |

| Discolored Product (Yellow or Brown) | - Thermal decomposition during synthesis or purification.- Presence of colored impurities. | - Avoid excessive heating during all steps.[1] If distillation is attempted, use high vacuum to lower the boiling point.- Treat a solution of the crude product with activated charcoal before recrystallization.[2] |

| Oiling Out During Recrystallization | - The chosen solvent is too good a solvent, even at low temperatures.- The cooling process is too rapid.- High concentration of impurities depressing the melting point. | - Select a solvent in which the compound has lower solubility at room temperature, or use a solvent/anti-solvent system.- Allow the solution to cool slowly and undisturbed to promote crystal growth.- Perform a preliminary purification step (e.g., precipitation) to reduce the impurity load. |

| Poor Recovery After Recrystallization | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |

| Product Decomposes During Distillation | - The compound is not stable at its atmospheric boiling point. Chlorinated compounds can eliminate HCl at elevated temperatures. | - Use vacuum distillation to lower the boiling point.- If the compound is highly sensitive to heat, consider non-thermal purification methods like column chromatography or recrystallization. |

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the chlorination of a sulfolene precursor. Therefore, potential impurities could include:

-

Partially chlorinated sulfolanes: Compounds with one, two, or three chlorine atoms.

-

Unreacted starting materials: The sulfolene precursor.

-

Oxidation byproducts: If an oxidizing agent is used to form the sulfone.

-

Solvent residues: From the reaction and workup.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given the polar sulfone group and the nonpolar carbon-chlorine bonds, a solvent of intermediate polarity is a good starting point. Ethanol or a mixed solvent system like ethanol/water or dichloromethane/hexane could be effective.[2][3] A systematic approach to solvent screening is recommended.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be an effective method. Silica gel would be the stationary phase of choice. A solvent system with a gradient of increasing polarity, such as a hexane/ethyl acetate mixture, would likely provide good separation of the target compound from less polar impurities (like partially chlorinated species) and more polar impurities.

Q4: Is 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide thermally stable?

Q5: My purified product has a persistent odor. How can I remove it?

A5: Odors are often due to trace amounts of volatile impurities. Thoroughly drying the product under high vacuum can help remove these. If the odor persists, a second recrystallization or passing a solution of the compound through a small plug of activated charcoal or silica gel may be effective.

Purification Workflow and Protocols

The following workflow provides a systematic approach to purifying 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

Caption: A decision-making workflow for the purification of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

Protocol 1: Purification by Precipitation

This initial step is designed to remove water-soluble impurities.

-

Dissolve the crude 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with deionized water.

-

If the crude product is a solid that is insoluble in water, it can be triturated with cold water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization

This is a highly effective method for obtaining crystalline, pure material.

-

Solvent Selection: In a small test tube, add a small amount of the partially purified product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

-

Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

-

(Optional) Decolorization: If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

References

-

PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Ridderikhoti, W., & Voetter, H. (1966). Purification of sulfolane compounds. U.S. Patent 3,252,997.

- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.

- Yasuhara, A. (1993). Thermal decomposition of tetrachloroethylene. Chemosphere, 26(8), 1507-1512.

- Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. Retrieved from a file sharing source (direct link unavailable).

-

MDPI. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]

- University of California, Irvine. (n.d.). Recrystallization. Retrieved from a university course material source (direct link unavailable).

- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents. (n.d.).

- Kącka-Zych, A., & Domingo, L. R. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(15), 4481.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.

-

Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Retrieved from [Link]

-

Reddit. (2023, December 12). How to get rid of Sulfolane. r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

- Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Sulfolane. Retrieved from [Link]

- Kiefer, J. H., & Kumaran, S. S. (1993). Thermal decomposition of carbon tetrachloride. The Journal of Physical Chemistry, 97(9), 1913-1918.

-

Zhejiang HiNew Environmental Technology Co. Ltd. (n.d.). Sulfolane Purification. Retrieved from [Link]

- Caesar, P. D. (1949). Preparation of tetrachlorothiophene. U.S. Patent 2,492,624.

- CN105949171A - Tetrahydrothiophene synthesis method and process - Google Patents. (n.d.).

-

Rommel, J. S., & Traxler, J. T. (1995). Process for the selective trihalogenation of ketones useful as intermediates in the synthesis of thiophenes. U.S. Patent 5,414,124. Retrieved from [Link]

- Co-operative F. (1998). Thiophene synthesis. U.S. Patent 5,726,326.

-

Array BioPharma Inc. (2019). Compounds and methods for treating cancer. U.S. Patent 10,189,849. Retrieved from [Link]

Sources

"analytical techniques for purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide"

Welcome to the technical support center for the analytical techniques used in the purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (CAS No. 3737-41-5) is a chlorinated sulfone of significant interest in various chemical and pharmaceutical applications.[1] Ensuring its purity is critical for the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. This guide provides a comprehensive overview of the analytical techniques for purity assessment, focusing on practical troubleshooting and the scientific principles behind the methodologies.

Potential Impurities in 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

A thorough understanding of potential impurities is the foundation of a robust purity assessment strategy. Impurities can originate from the synthetic route or degradation of the final product.

From Synthesis:

While specific synthetic pathways for 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide are not extensively published, we can infer potential impurities from general sulfolane synthesis. The synthesis of sulfolane often involves the reaction of a conjugated diene with sulfur dioxide to form a sulfolene, followed by hydrogenation.[2]

-

Residual Starting Materials and Intermediates: Incompletely reacted starting materials or intermediates from the specific synthetic pathway used.

-

By-products: Isomers with different chlorine substitution patterns or incompletely chlorinated analogs.

-

Residual Solvents: Solvents used during the synthesis and purification steps.

-

Reagents: Traces of reagents used in the synthesis, such as chlorinating agents or catalysts.

From Degradation:

Chlorinated sulfones can degrade under certain conditions, leading to the formation of impurities.

-

Acidic Impurities: Degradation of sulfolane can produce acidic materials such as sulfonic and carboxylic acids.[3][4]

-

Polar Non-ionic Substances: Aldehydes and ketones can also be formed as degradation by-products.[3][4]

-

Dechlorination Products: Under certain conditions, reductive dechlorination can occur, leading to the formation of less chlorinated sulfone analogs.[5]

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for the purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

GC Troubleshooting and FAQs

Q1: What is the best GC column for analyzing 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide?

A1: A non-polar or mid-polarity column is generally recommended for the analysis of organochlorine compounds. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point as it provides excellent separation for a wide range of compounds. For confirmation, a second column with a different polarity, such as a 35% diphenyl / 65% dimethyl polysiloxane (e.g., DB-35ms), can be used to ensure no co-elution of impurities.[6]

Q2: I am seeing poor peak shape (tailing or fronting) for my main peak. What could be the cause?

A2: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:

-

Active Sites in the Inlet or Column: The sulfone group can interact with active sites in the GC system.

-

Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylating the inlet liner if tailing persists.

-

-

Improper Column Installation: If the column is not installed correctly in the inlet and detector, it can lead to dead volume and peak tailing.

-

Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.

-

-

Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.

-

Solution: Bake out the column at the maximum recommended temperature. If that doesn't resolve the issue, trim the first 10-15 cm of the column from the inlet side.

-

-

Sample Overload: Injecting too much sample can lead to peak fronting.

-

Solution: Dilute your sample or reduce the injection volume.

-

Q3: My retention times are shifting from run to run. What should I check?

A3: Retention time instability is often related to issues with the carrier gas flow or oven temperature.

-

Leaks: A leak in the system will cause a drop in the column head pressure and an increase in retention times.

-

Solution: Use an electronic leak detector to check for leaks at the septum, inlet fittings, and column connections.

-

-

Flow Controller Malfunction: An unstable electronic pressure control (EPC) module can cause fluctuating flow rates.

-

Solution: Monitor the column head pressure during a run. If it's fluctuating, the EPC may need servicing.

-

-

Oven Temperature Instability: Inconsistent oven temperature will lead to retention time shifts.

-

Solution: Verify that the oven temperature is stable and accurately reflects the setpoint.

-

Q4: I am observing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.

-

Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.

-

Solution: Use a high-quality, low-bleed septum and do not over-tighten the nut.

-

-

Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

-

Solution: Use high-purity carrier gas and install an in-line gas purifier.

-

-

Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current run.

-

Solution: Run a solvent blank after a high-concentration sample to check for carryover. Implement a robust syringe and inlet cleaning procedure between injections.

-

Experimental Protocol: GC-FID Purity Assay

This protocol provides a starting point for developing a GC-FID method for the purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or acetone.

-

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane.

-

Inlet: Split/Splitless, 250 °C.

-

Split Ratio: 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector: Flame Ionization Detector (FID), 300 °C.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent:

-

% Purity = (Area of main peak / Total area of all peaks) x 100

-

-

Mass Spectrometry (MS) for Identification

Coupling gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both separating and identifying the main component and any impurities.[7]

MS Troubleshooting and FAQs

Q1: How can I confirm the identity of the 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide peak?

A1: The mass spectrum will provide a molecular fingerprint. Look for the molecular ion peak (M+). Given the presence of four chlorine atoms, you will see a characteristic isotopic pattern. The natural abundance of 35Cl is ~75.8% and 37Cl is ~24.2%. This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments. For a molecule with four chlorine atoms, the M+, M+2, M+4, M+6, and M+8 peaks will have a distinctive intensity ratio.

Q2: I am not seeing a molecular ion peak in my mass spectrum. Why?

A2: The absence of a molecular ion peak can occur if the molecule is unstable under the ionization conditions.

-

Fragmentation: Electron ionization (EI) can be a high-energy technique that causes extensive fragmentation, and the molecular ion may not be stable enough to be detected.

-

Solution:

-

Try a "softer" ionization technique like chemical ionization (CI) if available.

-

Look for characteristic fragment ions. For 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, you might expect to see fragments corresponding to the loss of Cl, SO2, or parts of the carbon chain.

-

-

-

Thermal Degradation: The compound may be degrading in the hot GC inlet.

-

Solution: Lower the inlet temperature and see if the molecular ion appears.

-

Q3: How can I identify unknown impurity peaks?

A3: The mass spectra of the impurity peaks can be used for identification.

-

Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).

-